N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorinated pyrimidine ring, and an ethanesulfonyl group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H14ClN3O5S/c1-2-25(21,22)15-18-7-10(16)13(19-15)14(20)17-6-9-3-4-11-12(5-9)24-8-23-11/h3-5,7H,2,6,8H2,1H3,(H,17,20) |
InChI Key |
OPDDUQPOCLXKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety and the chlorinated pyrimidine ring. One common method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The chlorinated pyrimidine ring can be reduced to form different derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the chlorinated pyrimidine ring may produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis due to its versatile functional groups. It can be employed in the synthesis of more complex molecules for various applications.
Biology: In biological research, this compound has shown potential as an anticancer agent. Studies have indicated its efficacy in inhibiting tumor cell growth under glucose starvation conditions .
Medicine: The compound’s anticancer properties make it a candidate for drug development. Its ability to induce apoptosis in cancer cells highlights its potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide involves its interaction with cellular pathways. It has been shown to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells . The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis, making it effective in cancer treatment.
Comparison with Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
Uniqueness: N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide stands out due to its combination of a benzodioxole moiety, a chlorinated pyrimidine ring, and an ethanesulfonyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
